3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Description

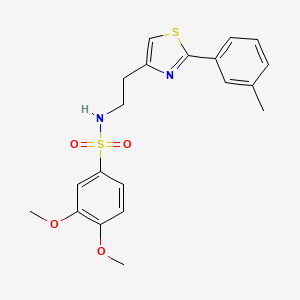

3,4-Dimethoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with an m-tolyl group (meta-methylphenyl) at position 4 and a benzenesulfonamide moiety at position 2. The benzenesulfonamide component is further substituted with 3,4-dimethoxy groups, which contribute to its electronic and steric properties.

Key structural attributes include:

- Thiazole ring: Serves as a heterocyclic scaffold, influencing metabolic stability and intermolecular interactions.

- m-Tolyl group: Introduces hydrophobicity and steric bulk.

Properties

IUPAC Name |

3,4-dimethoxy-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S2/c1-14-5-4-6-15(11-14)20-22-16(13-27-20)9-10-21-28(23,24)17-7-8-18(25-2)19(12-17)26-3/h4-8,11-13,21H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBAULJTHHODOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

It’s known that thiazole derivatives can interact with various targets in the body, leading to a range of effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the compound to interact with various biological targets.

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability.

Biological Activity

3,4-Dimethoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide. Its molecular formula is , with a molecular weight of approximately 448.55 g/mol. The compound exhibits solubility in organic solvents, which is crucial for its biological evaluations.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole ring and subsequent modifications to introduce the benzenesulfonamide moiety. The synthetic route can be summarized as follows:

- Formation of Thiazole : Reaction of m-toluidine with appropriate carbonyl compounds to form thiazole derivatives.

- Coupling Reaction : The thiazole derivative is then coupled with a 3,4-dimethoxybenzene sulfonamide using standard coupling techniques (e.g., EDCI/HOBt coupling).

- Purification : Final purification through recrystallization or chromatography.

In Vitro Studies

Research has demonstrated that this compound exhibits various biological activities:

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Dimethoxy Substitution : The presence of methoxy groups at the 3 and 4 positions on the benzene ring enhances lipophilicity and potentially increases binding affinity to target proteins.

- Thiazole Ring : The thiazole moiety contributes to the overall biological activity by providing a heterocyclic framework that interacts favorably with biological targets.

- Sulfonamide Group : This functional group is known for its pharmacological versatility and may enhance solubility and bioavailability.

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profiles of similar compounds:

- Cardiovascular Studies : In vitro assays demonstrated that modifications on the thiazole ring significantly impacted CETP inhibition, leading to the identification of more potent analogs .

- Antitumor Activity Evaluation : A series of thiazole derivatives were synthesized and tested against MCF-7 cells, revealing promising cytotoxic effects that warrant further investigation into their mechanisms .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Substituent Electronic Effects : The 3,4-dimethoxy groups in the target compound enhance electron donation compared to electron-withdrawing chloro (in 863512-30-5) or hydrophobic methyl groups (in 3,4-dimethyl analogue) . This may increase solubility in polar solvents and influence receptor affinity.

Key Findings :

- Synthetic Yields : The target compound’s hypothetical yield is likely comparable to silodosin derivatives (77% in ) but lower than piperazine-thiazole analogues (89–93% in ), reflecting differences in reaction pathways .

- Spectral Trends : The absence of C=O stretches in triazole-thiones () contrasts with hydrazinecarbothioamides, highlighting tautomerism-dependent spectral shifts. For the target compound, similar IR analysis would confirm sulfonamide NH stretches (~3150–3319 cm⁻¹) and C=S vibrations (~1247–1255 cm⁻¹) .

Q & A

Q. What are the common synthetic routes for 3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves coupling a thiazole-containing intermediate with a sulfonamide precursor. For example:

- React 4-(m-tolyl)thiazol-2-amine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine, TEA) to form the sulfonamide bond. This method mirrors protocols used for analogous sulfonamide-thiazole hybrids, where stoichiometric control (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and inert solvents (e.g., dichloromethane) optimize yield .

- Purification via column chromatography or recrystallization is recommended to isolate the product.

Table 1: Representative Reaction Conditions from Literature

| Reagents | Solvent | Base | Yield | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxybenzenesulfonyl chloride + Thiazole-amine | DCM | TEA | 77% | |

| Analogous sulfonyl chloride + substituted thiazole | THF | KOH | 68–73% |

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural validation:

- NMR Spectroscopy : H and C NMR confirm substituent integration and regiochemistry (e.g., distinguishing thiazole protons at δ 7.2–8.1 ppm and sulfonamide NH signals near δ 10 ppm) .

- UPLC/MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] peaks) and purity (>95% by UPLC) .

- FT-IR : Sulfonamide S=O stretches (~1350 cm) and thiazole C=N vibrations (~1600 cm) confirm functional groups .

Advanced Questions

Q. How can researchers optimize the yield of this compound during synthesis?

Methodological Answer: Yield optimization hinges on:

- Stoichiometry : Use a 10–20% excess of sulfonyl chloride to drive the reaction to completion .

- Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) enhance nucleophilic substitution efficiency.

- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonamide formation in sterically hindered systems .

- Temperature Control : Reflux conditions (e.g., 80°C in THF) improve reaction kinetics without decomposition .

Note: Pilot small-scale reactions (e.g., 0.1 mmol) to test conditions before scaling up.

Q. What strategies address contradictory bioactivity data in different studies?

Methodological Answer: Contradictions often arise from:

- Purity Variability : Validate compound purity via HPLC and elemental analysis to exclude impurities influencing bioactivity .

- Assay Conditions : Standardize protocols (e.g., cell line viability assays with consistent ATP quantification methods) to reduce inter-lab variability.

- In Silico Validation : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities across studies. For example, DFT-based structural models (as in ) can predict interaction sites with targets like kinases or receptors .

Q. How can DFT calculations aid in understanding the compound’s electronic properties?

Methodological Answer: Density Functional Theory (DFT) provides insights into:

- Electron Distribution : HOMO-LUMO gaps (e.g., ~4.5 eV for similar sulfonamides) predict reactivity and charge transfer potential .

- Geometric Optimization : Minimized energy conformations reveal preferred tautomeric states (e.g., thiazole ring planarity) .

- Non-Covalent Interactions : AIM (Atoms in Molecules) analysis identifies hydrogen bonds (e.g., sulfonamide NH∙∙∙O) critical for target binding .

Table 2: Key DFT Parameters for Analogous Compounds

| Parameter | Value (eV) | Application | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 4.2–4.8 | Reactivity Prediction | |

| Dipole Moment | 5.6–6.3 Debye | Solubility Analysis |

Q. What crystallographic techniques determine the molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is pivotal:

- Sample Preparation : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve sulfonamide S–O and thiazole C–S bond lengths (e.g., 1.42–1.44 Å) .

- Conformational Analysis : Compare torsion angles (e.g., C–S–N–C dihedral angles) with DFT-optimized structures to validate experimental geometry .

Q. How to design experiments to identify the compound’s molecular targets?

Methodological Answer: Target identification strategies include:

- Affinity Proteomics : Immobilize the compound on beads for pull-down assays, followed by LC-MS/MS to identify bound proteins .

- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in enzyme activity assays (e.g., kinase inhibition) .

- Transcriptomics : RNA-seq of treated vs. untreated cells reveals differentially expressed pathways (e.g., apoptosis or DNA repair genes) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.